11-Bromo-1-undecene

Description

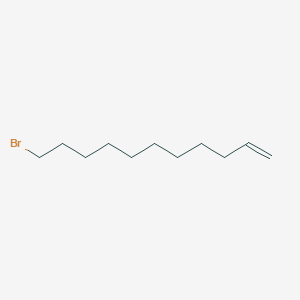

Structure

3D Structure

Properties

IUPAC Name |

11-bromoundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLVPFUSXYSHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300900 | |

| Record name | 11-Bromo-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-50-9 | |

| Record name | 7766-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Bromo-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Bromo-1-undecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Bromo-1-undecene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a versatile bifunctional organic compound that serves as a crucial intermediate in a variety of synthetic applications, particularly in materials science and medicinal chemistry.[1][2][3] Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal functionalization, making it a valuable building block for the synthesis of complex molecules and functionalized materials.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 11-Bromo-1-undecene.

Chemical Structure

The structure of 11-Bromo-1-undecene consists of an eleven-carbon chain with a double bond at one terminus (C1) and a bromine atom at the other (C11). This arrangement provides two reactive sites for distinct chemical transformations.

Caption: Chemical structure of 11-Bromo-1-undecene.

Physicochemical Properties

A summary of the key physicochemical properties of 11-Bromo-1-undecene is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁Br | [4][5] |

| Molecular Weight | 233.19 g/mol | [4] |

| CAS Number | 7766-50-9 | |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 149-150 °C at 35 mmHg | [5][6] |

| ~240 °C | [7] | |

| Density | 1.063 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.468 | [6] |

| 1.4690 | [5] | |

| Solubility | Soluble in organic solvents like alcohols and ethers. Insoluble in water (0.2422 mg/L at 25°C, est.). | [7] |

| Flash Point | 113 °C (closed cup) | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 11-Bromo-1-undecene.

| Spectroscopic Data | Description |

| ¹H NMR | Characteristic signals include a triplet at approximately 3.49 ppm corresponding to the protons of the -CH₂Br group and multiplets between 4.90-5.84 ppm for the vinyl protons.[1] |

| ¹³C NMR | Key signals are expected for the sp² carbons of the double bond and the carbon bearing the bromine atom. |

| GC-MS | The mass spectrum exhibits a characteristic fragmentation pattern, with key fragments including the molecular ion peak and peaks corresponding to the loss of a bromine atom or various hydrocarbon fragments.[1] |

| FTIR | The infrared spectrum will show characteristic absorption bands for C=C stretching of the alkene and C-Br stretching. |

Experimental Protocols

Synthesis of 11-Bromo-1-undecene from 10-Undecen-1-ol (B85765)

This protocol describes a common method for the synthesis of 11-Bromo-1-undecene.[6]

Materials:

-

10-Undecen-1-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (Ph₃P)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 10-undecen-1-ol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add carbon tetrabromide (1.1 eq) and triphenylphosphine (1.1 eq) to the cooled solution while stirring.

-

Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 11-Bromo-1-undecene as a colorless oil.[6]

Reactivity and Applications

The dual functionality of 11-Bromo-1-undecene makes it a highly valuable reagent in organic synthesis.

Nucleophilic Substitution

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide range of functional groups.[1]

Caption: Nucleophilic substitution on 11-Bromo-1-undecene.

Addition Reactions

The terminal double bond can undergo various addition reactions, including polymerization, hydrogenation, and halogenation. This reactivity allows for the modification of the alkene terminus.

Applications in Materials Science and Drug Development

11-Bromo-1-undecene is extensively used in the synthesis of functionalized polymers and for the surface modification of materials.[2] For instance, it can be used to introduce a reactive handle onto a surface, which can then be further functionalized.

Caption: Workflow for surface modification using 11-Bromo-1-undecene.

In the context of drug development, 11-Bromo-1-undecene can serve as a linker to attach therapeutic agents to delivery systems, such as nanoparticles.[2] Its long carbon chain can also be utilized to modulate the lipophilicity of a drug candidate.

Conclusion

11-Bromo-1-undecene is a commercially available and highly versatile chemical intermediate with well-defined chemical and physical properties. Its dual reactivity makes it an indispensable tool for chemists in both academic and industrial research, enabling the synthesis of a wide array of functionalized molecules and materials with applications spanning from polymer science to drug discovery. The experimental protocols provided herein offer a starting point for the synthesis and manipulation of this valuable compound.

References

- 1. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 11-Bromo-1-undecene | C11H21Br | CID 284148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemos.de [chemos.de]

Synthesis of 11-Bromo-1-undecene from 10-undecen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 11-bromo-1-undecene from its precursor, 10-undecen-1-ol (B85765). 11-Bromo-1-undecene is a valuable bifunctional molecule, featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it an important intermediate in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.[1][2] This document details various synthetic methodologies, presents quantitative data in structured tables, provides explicit experimental protocols, and includes visualizations of the reaction workflow to aid researchers in the efficient and effective synthesis of this versatile compound.

Introduction

11-Bromo-1-undecene (CAS 7766-50-9) is a key building block in organic synthesis.[1] Its terminal double bond can undergo a variety of transformations, including polymerization and addition reactions, while the primary bromide serves as an excellent leaving group for nucleophilic substitution.[3] The conversion of the readily available 10-undecen-1-ol to 11-bromo-1-undecene is a critical transformation for accessing this important intermediate. This guide explores the common and effective methods for this conversion, focusing on the Appel reaction, and the use of phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).

Physicochemical Properties

A summary of the key physical and spectroscopic properties of the starting material and the final product is presented below for easy reference and characterization.

| Property | 10-Undecen-1-ol | 11-Bromo-1-undecene |

| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₁Br |

| Molecular Weight | 170.29 g/mol | 233.19 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 245-248 °C (lit.) | 149-150 °C at 35 mmHg (lit.) |

| Density | 0.85 g/mL at 25 °C (lit.) | 1.063 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.450 (lit.) | 1.468 (lit.) |

| ¹H NMR (CDCl₃, ppm) | ~5.8 (m, 1H), ~4.9 (m, 2H), 3.64 (t, 2H), ~2.0 (m, 2H) | ~5.8 (m, 1H), ~4.9 (m, 2H), 3.41 (t, 2H), ~2.0 (m, 2H) |

| ¹³C NMR (CDCl₃, ppm) | ~139.2, ~114.1, ~63.1, ~33.8, ~32.8, 29.6-25.7 | ~139.1, ~114.2, ~34.0, ~33.8, ~32.8, 29.4-28.1 |

| FTIR (cm⁻¹) | ~3330 (br, O-H), ~3075, ~1640 (C=C), ~910 | ~3075, ~1640 (C=C), ~910, ~640 (C-Br) |

Synthetic Methodologies

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Several reagents can accomplish this, each with its own advantages and disadvantages. The primary concern when working with 10-undecen-1-ol is to avoid unwanted side reactions involving the terminal double bond.

The Appel Reaction

The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄), is a mild and efficient method for converting alcohols to alkyl halides.[4] The reaction proceeds via an Sₙ2 mechanism, which is generally favorable for primary alcohols and helps to avoid carbocation rearrangements.[5]

Mechanism: The alcohol's oxygen atom attacks the phosphorus of the PPh₃, which has been activated by CBr₄. This forms a phosphonium (B103445) intermediate, converting the hydroxyl group into a good leaving group. The bromide ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion to yield the alkyl bromide and triphenylphosphine oxide (TPPO) as a byproduct.

Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and effective reagent for the bromination of primary and secondary alcohols.[6][7] The reaction also proceeds through an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.[6]

Mechanism: The alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming an intermediate with a good leaving group. The displaced bromide ion then attacks the carbon atom via an Sₙ2 pathway, yielding the alkyl bromide.[6] One mole of PBr₃ can convert three moles of the alcohol.

Thionyl Bromide (SOBr₂)

Thionyl bromide is another reagent used for converting alcohols to alkyl bromides. It is generally more reactive than its chloride counterpart, thionyl chloride (SOCl₂).[4] The reaction mechanism is also typically Sₙ2.

Mechanism: The alcohol attacks the sulfur atom of SOBr₂, leading to the formation of an intermediate and the displacement of a bromide ion. This is followed by an Sₙ2 attack by the bromide ion on the carbon atom, resulting in the alkyl bromide and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen bromide (HBr).

Comparative Data of Synthetic Routes

| Synthetic Route | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Appel Reaction | PPh₃, CBr₄ | Dichloromethane | 0 °C to RT | ~2 hours | Quantitative | Mild conditions, high yield, avoids rearrangements.[5] | Formation of triphenylphosphine oxide byproduct.[8] |

| PBr₃ | PBr₃ | Ether or neat | 0 °C to RT | 1-3 hours | Good to High | Readily available, effective for primary alcohols.[6] | Can generate HBr, sensitive to moisture.[6] |

| SOBr₂ | SOBr₂ | Dichloromethane | 0 °C to RT | Variable | Good | Gaseous byproducts simplify workup. | More reactive and less commonly used than PBr₃.[4] |

Experimental Protocols

Appel Reaction for the Synthesis of 11-Bromo-1-undecene

Materials:

-

10-undecen-1-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 10-undecen-1-ol (1.0 eq) in dichloromethane, add carbon tetrabromide (1.1 eq) and triphenylphosphine (1.1 eq) sequentially at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford 11-bromo-1-undecene.

General Procedure for Bromination using PBr₃

Materials:

-

10-undecen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve 10-undecen-1-ol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add PBr₃ (0.33-0.4 eq) to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by adding ice-cold water.

-

Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or column chromatography.

Potential Side Reactions and Purification

The primary concern during the bromination of 10-undecen-1-ol is the potential for reaction at the terminal double bond. However, the conditions for the Appel reaction and PBr₃ are generally mild and chemoselective for the primary alcohol, leaving the alkene intact. Stronger acidic conditions or the presence of radical initiators could lead to hydrobromination of the double bond.

Purification of the product from the Appel reaction requires the removal of triphenylphosphine oxide. While column chromatography is effective, it can be tedious for large-scale syntheses. Alternative methods for removing TPPO include precipitation by forming a complex with metal salts (e.g., MgCl₂, ZnCl₂, CaBr₂) or by crystallization from a suitable solvent system.[9][10] For products obtained from PBr₃ or SOBr₂ reactions, a simple aqueous workup is often sufficient to remove the inorganic byproducts, followed by distillation or chromatography for higher purity.[11]

Visualization of Synthetic Workflow

The following diagrams illustrate the general workflow for the synthesis of 11-bromo-1-undecene and the mechanism of the Appel reaction.

Caption: General workflow for the synthesis of 11-bromo-1-undecene.

Caption: Simplified mechanism of the Appel reaction.

Conclusion

The synthesis of 11-bromo-1-undecene from 10-undecen-1-ol is a robust and essential transformation for chemists in various fields. The Appel reaction stands out as a particularly mild and high-yielding method, though bromination with PBr₃ also offers an effective alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and purification capabilities. This guide provides the necessary technical details to enable researchers to confidently perform and optimize this important synthetic step.

References

- 1. nbinno.com [nbinno.com]

- 2. dakenchem.com [dakenchem.com]

- 3. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. byjus.com [byjus.com]

- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. researchgate.net [researchgate.net]

Characterization of 11-Bromo-1-undecene (CAS Number: 7766-50-9): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene (CAS No. 7766-50-9) is a bifunctional linear hydrocarbon featuring a terminal vinyl group and a primary bromide. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and functionalized polymers. Its utility is prominent in the fields of materials science and drug development, where the terminal alkene allows for polymerization and various addition reactions, while the bromo group serves as a versatile handle for nucleophilic substitution and organometallic reactions. This guide provides a comprehensive characterization of 11-Bromo-1-undecene, detailing its physicochemical properties, spectroscopic signature, and a key application in the synthesis of prostaglandin (B15479496) analogs.

Physicochemical Properties

11-Bromo-1-undecene is a colorless to pale yellow liquid at room temperature.[1] While one source reports a melting point of 55 °C, this is considered an outlier as the compound is consistently described as a liquid under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 11-Bromo-1-undecene

| Property | Value | Reference(s) |

| CAS Number | 7766-50-9 | [2] |

| Molecular Formula | C₁₁H₂₁Br | |

| Molecular Weight | 233.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 149-150 °C at 35 mmHg | [1] |

| Density | 1.063 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.468 | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |

Spectroscopic Characterization

The structural identity and purity of 11-Bromo-1-undecene are confirmed through various spectroscopic techniques. The key spectral features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the terminal alkene and the methylene (B1212753) group adjacent to the bromine atom.

Table 2: ¹H NMR Spectral Data of 11-Bromo-1-undecene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~5.8 | m | 1H | -CH=CH₂ | |

| ~4.9 | m | 2H | -CH=CH₂ | |

| 3.40 | t | 2H | -CH₂Br | [4] |

| 2.04 | m | 2H | =CH-CH₂- | |

| 1.85 | p | 2H | -CH₂CH₂Br | [4] |

| 1.2-1.5 | m | 12H | -(CH₂)₆- |

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the sp² carbons of the alkene and the sp³ carbons of the alkyl chain, including the carbon bearing the bromine atom.

Table 3: Predicted ¹³C NMR Spectral Data of 11-Bromo-1-undecene

| Chemical Shift (δ) ppm | Assignment |

| ~139 | -CH=CH₂ |

| ~114 | -CH=CH₂ |

| ~34 | -CH₂Br |

| ~33 | -CH₂CH₂Br |

| ~28-30 | -(CH₂)₇- |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the terminal alkene and the alkyl bromide functionalities.

Table 4: FT-IR Spectral Data of 11-Bromo-1-undecene

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3075 | Medium | =C-H stretch | [3][5] |

| 2925, 2854 | Strong | C-H stretch (alkyl) | [3][5] |

| ~1641 | Medium | C=C stretch | [3][5] |

| ~1465 | Medium | -CH₂- bend | [3][5] |

| ~995, 910 | Strong | =C-H bend (out-of-plane) | [3][5] |

| ~640 | Medium | C-Br stretch | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data of 11-Bromo-1-undecene

| m/z | Relative Intensity | Assignment | Reference(s) |

| 232/234 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) | [5] |

| 153 | Moderate | [M - Br]⁺ | [5] |

| 55 | High | [C₄H₇]⁺ | [5] |

| 41 | High | [C₃H₅]⁺ | [5] |

Application in Drug Development: Synthesis of Prostaglandin F2α Analogs

11-Bromo-1-undecene is a key starting material for the synthesis of the ω-side chain of several prostaglandin F2α analogs, such as latanoprost (B1674536) and bimatoprost, which are widely used in the treatment of glaucoma.[6][7] The synthesis involves the conversion of 11-bromo-1-undecene into a phosphonium (B103445) ylide, which then undergoes a Wittig reaction with a suitable aldehyde intermediate (the Corey aldehyde or its derivative) to form the desired carbon-carbon double bond and complete the prostaglandin skeleton.

Experimental Protocols

1. Synthesis of (10-Undecenyl)triphenylphosphonium Bromide

This protocol describes the formation of the phosphonium salt from 11-bromo-1-undecene.

-

Materials: 11-Bromo-1-undecene, triphenylphosphine (B44618) (PPh₃), acetonitrile (B52724) (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11-bromo-1-undecene (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude solid is triturated with diethyl ether, filtered, and dried under vacuum to yield (10-undecenyl)triphenylphosphonium bromide as a white solid.

-

2. Wittig Reaction for ω-Chain Installation

This protocol outlines the subsequent Wittig reaction to attach the side chain.

-

Materials: (10-Undecenyl)triphenylphosphonium bromide, Corey aldehyde derivative, strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Suspend (10-undecenyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (1.1 eq) to generate the ylide, indicated by a color change (typically to deep red or orange).

-

Stir the mixture at this temperature for 30-60 minutes.

-

Add a solution of the Corey aldehyde derivative (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the prostaglandin analog.

-

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the synthetic workflow and the biological context of the final product.

Caption: Synthetic workflow for the preparation of a prostaglandin F2α analog ω-chain.

Prostaglandin F2α analogs, such as latanoprost, exert their therapeutic effect by acting as agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

Caption: Signaling pathway of prostaglandin F2α analogs for IOP reduction.

Conclusion

11-Bromo-1-undecene is a versatile chemical intermediate with well-defined physicochemical and spectroscopic properties. Its bifunctional nature makes it an essential building block in organic synthesis, particularly highlighted by its role in the preparation of the ω-side chain of medicinally important prostaglandin F2α analogs. The detailed characterization and synthetic protocols provided in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient utilization of this compound in their respective fields.

References

- 1. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 11-Bromo-1-undecene, 90+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

- 5. 11-Bromo-1-undecene | C11H21Br | CID 284148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A General Catalyst Controlled Route to Prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 11-Bromo-1-undecene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 11-Bromo-1-undecene, a versatile bifunctional molecule of significant interest in organic synthesis and materials science. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for a wide range of chemical modifications.

Core Physical Properties

The physical characteristics of 11-Bromo-1-undecene are foundational to its application in various experimental settings. The following table summarizes its key physical properties as documented in the literature.

| Property | Value | Conditions |

| Boiling Point | 149-150 °C | at 35 mmHg[1][2][3][4][5] |

| 149-150 °C | at 47 hPa[6] | |

| ~240-252 °C | at atmospheric pressure (estimated)[7][8] | |

| Density | 1.063 g/mL | at 25 °C[1][3][4] |

| 1.067 g/mL | at 25 °C[8] | |

| Molecular Weight | 233.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Refractive Index | n20/D 1.468 |

Experimental Methodologies

While specific experimental protocols for the determination of the boiling point and density of 11-Bromo-1-undecene are not detailed in the provided literature, standard laboratory procedures are employed for these measurements.

-

Boiling Point Determination: The boiling point is typically measured under reduced pressure (vacuum distillation) to prevent decomposition of the compound at higher temperatures. The values reported at 35 mmHg and 47 hPa are determined using this standard technique.[1][6] The atmospheric boiling points are likely extrapolated values.

-

Density Measurement: Density is determined by measuring the mass of a known volume of the substance. For liquids like 11-Bromo-1-undecene, this is commonly done using a pycnometer or a digital density meter at a controlled temperature, such as 25 °C, to ensure accuracy and reproducibility.[1][3][8]

Synthesis and Reactivity Overview

11-Bromo-1-undecene serves as an important intermediate in organic synthesis. It can be synthesized from starting materials such as alkenyl esters or dibromides.[4] Its chemical versatility stems from its two reactive sites: the terminal alkene and the alkyl bromide.

References

- 1. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

- 2. 11-Bromo-1-undecene, 90+% | Fisher Scientific [fishersci.ca]

- 3. parchem.com [parchem.com]

- 4. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemos.de [chemos.de]

- 7. chembk.com [chembk.com]

- 8. 11-Bromo-1-undecene [7766-50-9] | China Manufacturer [gmchemix.com]

An In-depth Technical Guide to the Spectral Analysis of 11-Bromo-1-undecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile bifunctional molecule, 11-Bromo-1-undecene. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for researchers in organic synthesis, materials science, and drug development. Detailed experimental protocols and data interpretation are included to facilitate its use as a building block in complex molecular architectures.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 11-Bromo-1-undecene, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.71 | m | 1H | H-2 (-CH=CH₂) |

| 5.05 - 4.88 | m | 2H | H-1 (=CH₂) |

| 3.40 | t, J = 6.8 Hz | 2H | H-11 (-CH₂Br) |

| 2.04 | q, J = 6.9 Hz | 2H | H-3 (-CH₂-CH=) |

| 1.85 | p, J = 6.8 Hz | 2H | H-10 (-CH₂-CH₂Br) |

| 1.48 - 1.20 | m | 12H | H-4 to H-9 (-(CH₂)₆-) |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 139.2 | C-2 (-C H=CH₂) |

| 114.1 | C-1 (=C H₂) |

| 34.0 | C-11 (-C H₂Br) |

| 33.8 | C-3 (-C H₂-CH=) |

| 32.8 | C-10 (-C H₂-CH₂Br) |

| 29.5 | C-5, C-6 |

| 29.4 | C-7 |

| 29.1 | C-4 |

| 28.8 | C-8 |

| 28.2 | C-9 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch (vinyl) |

| 2927 | Strong | C-H stretch (alkane) |

| 2854 | Strong | C-H stretch (alkane) |

| 1641 | Medium | C=C stretch (alkene) |

| 1464 | Medium | -CH₂- bend (scissoring) |

| 993 | Strong | =C-H bend (out-of-plane) |

| 910 | Strong | =C-H bend (out-of-plane) |

| 645 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 234/232 | < 5 | [M]⁺ (Molecular Ion) |

| 153 | ~ 30 | [M - Br]⁺ |

| 97 | ~ 40 | [C₇H₁₃]⁺ |

| 83 | ~ 60 | [C₆H₁₁]⁺ |

| 69 | ~ 90 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | ~ 95 | [C₃H₅]⁺ |

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

A sample of 11-Bromo-1-undecene is dissolved in an appropriate deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 11-Bromo-1-undecene, the spectrum can be recorded neat by placing a thin film of the liquid between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio by a mass analyzer.

Visualization of Analytical Workflow

The logical flow of acquiring and interpreting the spectral data for 11-Bromo-1-undecene can be visualized as follows:

This guide serves as a foundational reference for the spectral properties of 11-Bromo-1-undecene. The provided data and protocols are intended to support the efficient and accurate use of this compound in various research and development applications.

An In-Depth Technical Guide to the Reactivity of the Terminal Alkene in 11-Bromo-1-undecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a bifunctional organic molecule that serves as a versatile building block in organic synthesis, polymer chemistry, and materials science. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal reactivity, enabling selective transformations at either functional group. This guide provides a comprehensive technical overview of the reactivity of the terminal alkene moiety in 11-bromo-1-undecene, with a focus on key reactions, quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in drug development and materials science.

The terminal double bond in 11-bromo-1-undecene is susceptible to a variety of addition reactions, including hydrohalogenation, epoxidation, and polymerization.[1] The electron-rich π-system of the alkene makes it a nucleophile, readily attacked by electrophiles. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable synthon for the synthesis of complex molecules and functionalized polymers.[2][3]

Key Reactions of the Terminal Alkene

The reactivity of the terminal alkene in 11-bromo-1-undecene can be harnessed through several key classes of reactions. This section details the most prominent transformations, providing quantitative data and mechanistic descriptions.

Hydrobromination: Markovnikov and Anti-Markovnikov Addition

The addition of hydrogen bromide (HBr) across the terminal double bond of 11-bromo-1-undecene can proceed via two different regiochemical pathways, yielding either the Markovnikov or anti-Markovnikov product. The choice of reaction conditions dictates the outcome.

Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr follows Markovnikov's rule.[4] The reaction proceeds through a carbocation intermediate, with the more stable secondary carbocation being preferentially formed. This leads to the bromine atom adding to the second carbon of the undecene chain.

Anti-Markovnikov Addition: In the presence of radical initiators such as peroxides or AIBN, the reaction proceeds via a free-radical chain mechanism.[5] This pathway results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This regioselectivity is governed by the formation of the more stable secondary radical intermediate.[6][7] This transformation is particularly useful for the synthesis of terminal functional groups.

| Reaction | Reagents & Conditions | Product | Yield (%) | Reference |

| Anti-Markovnikov Hydrobromination | HBr, AIBN, Toluene (B28343), 0 °C, 2 h | 1,11-Dibromoundecane (B97371) | 98% | [8] |

| Anti-Markovnikov Hydrobromination | PBr3, H2O (in situ HBr generation) | 1,11-Dibromoundecane | 80-100% | [6] |

Epoxidation

The terminal alkene of 11-bromo-1-undecene can be readily converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[9] This reaction, known as the Prilezhaev epoxidation, is a concerted process where the oxygen atom is delivered to the double bond in a single step.[10] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. Epoxides are valuable intermediates in organic synthesis, as they can be opened by a variety of nucleophiles to introduce diverse functionalities.[11]

| Reaction | Reagents & Conditions | Product | Yield (%) | Reference |

| Epoxidation | m-CPBA, Dichloromethane (B109758), 0-25 °C | 1-(9-bromononyl)oxirane | Not Specified | [10] |

Polymerization

The terminal alkene of 11-bromo-1-undecene makes it a suitable monomer for various polymerization techniques, leading to the formation of functionalized polymers with pendant bromoalkyl groups. These bromo groups can be further modified post-polymerization to introduce a wide range of functionalities.

a) Ziegler-Natta Polymerization: This method utilizes transition metal-based catalysts, such as titanium halides combined with organoaluminum co-catalysts, to produce stereoregular polymers.[12] Ziegler-Natta catalysts are effective for the polymerization of α-olefins like 11-bromo-1-undecene.[13] The mechanism involves the coordination and insertion of the monomer into the growing polymer chain at the metal center.[14]

b) Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[15][16] 11-Bromo-1-undecene can be polymerized via ATRP using a suitable initiator and a transition metal catalyst, typically a copper complex.[17]

| Polymerization Method | Catalyst System | Polymer | Molecular Weight (Mn) | Polydispersity (Mw/Mn) | Reference |

| Ziegler-Natta | TiCl4 / Al(C2H5)3 | Poly(11-bromo-1-undecene) | High | Broad | [12][13] |

| ATRP | CuBr / 2,2'-bipyridine | Poly(11-bromo-1-undecene) | Controlled | ~1.18 | [17] |

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydrobromination of 11-Bromo-1-undecene

Objective: To synthesize 1,11-dibromoundecane via a free-radical addition of HBr.

Materials:

-

11-Bromo-1-undecene

-

Hydrogen bromide solution in toluene (saturated)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 11-bromo-1-undecene (1.0 mmol) in toluene (5 mL) at 0 °C under an inert atmosphere, add a saturated solution of HBr in toluene (1.2 equivalents).[8]

-

Add AIBN (0.13 equivalents) to the reaction mixture.[8]

-

Stir the reaction mixture at 0 °C for 2 hours.

-

After the reaction is complete (monitored by TLC or GC), filter the mixture through a short pad of silica gel to remove excess AIBN.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary to yield pure 1,11-dibromoundecane.

Protocol 2: Epoxidation of 11-Bromo-1-undecene with m-CPBA

Objective: To synthesize 1-(9-bromononyl)oxirane.

Materials:

-

11-Bromo-1-undecene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 11-bromo-1-undecene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of 11-Bromo-1-undecene

Objective: To synthesize well-defined poly(11-bromo-1-undecene).

Materials:

-

11-Bromo-1-undecene (monomer)

-

Ethyl α-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

2,2'-Bipyridine (bpy) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol

-

Schlenk flask and line for inert atmosphere techniques

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (0.1 equivalents) and bpy (0.2 equivalents).

-

Add the monomer, 11-bromo-1-undecene (10 equivalents), and anisole as the solvent.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

After the final thaw, add the initiator, ethyl α-bromoisobutyrate (1.0 equivalent), via a degassed syringe.

-

Immerse the Schlenk flask in a preheated oil bath at 110 °C and stir.[15]

-

Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR.

-

After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

-

Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Signaling Pathways and Experimental Workflows in DOT Language

Anti-Markovnikov Hydrobromination Mechanism

Caption: Free-radical mechanism of anti-Markovnikov hydrobromination.

Epoxidation Workflow with m-CPBA

Caption: Experimental workflow for the epoxidation of 11-bromo-1-undecene.

Ziegler-Natta Polymerization Mechanism

References

- 1. nbinno.com [nbinno.com]

- 2. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. byjus.com [byjus.com]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. thescipub.com [thescipub.com]

An In-depth Technical Guide to Nucleophilic Substitution at the C-Br Bond of 11-Bromo-1-undecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Bromo-1-undecene is a versatile bifunctional molecule widely utilized in organic synthesis. Its terminal double bond and primary alkyl bromide functionality allow for a diverse range of chemical transformations. This technical guide focuses on the nucleophilic substitution reactions at the carbon-bromine bond, a cornerstone of its synthetic utility. We provide a comprehensive overview of common nucleophilic substitution reactions, detailed experimental protocols for key transformations, a summary of quantitative data, and a discussion of the underlying reaction mechanisms. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those involved in materials science, polymer chemistry, and drug development, who seek to leverage the reactivity of this important building block.

Introduction

11-Bromo-1-undecene (C₁₁H₂₁Br) is a linear C₁₁ hydrocarbon featuring a terminal vinyl group and a primary bromo substituent. This unique structure makes it an invaluable intermediate for the synthesis of a wide array of functionalized molecules.[1][2] The presence of the terminal double bond allows for participation in addition reactions, polymerization, and metathesis, while the C-Br bond serves as a reactive handle for nucleophilic substitution.[3]

The primary nature of the alkyl bromide makes it an excellent substrate for Sₙ2 reactions, which proceed with inversion of stereochemistry if a chiral center is present.[1] The general mechanism involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the bromine atom, which acts as a good leaving group. This guide will explore several key nucleophilic substitution reactions of 11-bromo-1-undecene, providing practical experimental details and data.

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions of 11-bromo-1-undecene predominantly proceed via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. This is due to the unhindered nature of the primary carbon atom attached to the bromine, which allows for easy access by the incoming nucleophile.

A generalized workflow for the nucleophilic substitution on 11-bromo-1-undecene is depicted below.

References

The Versatile Building Block: A Technical Guide to the Safe Handling and Application of 11-Bromo-1-undecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Bromo-1-undecene is a bifunctional linear hydrocarbon featuring a terminal alkene and a primary bromide. This unique structure renders it a highly versatile chemical intermediate in a multitude of applications, including polymer synthesis, surface functionalization, and the construction of complex organic molecules. Its utility in creating self-assembled monolayers (SAMs), modifying nanoparticles, and serving as a precursor in Grignard and various coupling reactions makes it a valuable tool for researchers in materials science and drug development. This guide provides an in-depth overview of the safety, handling, storage, and key applications of 11-Bromo-1-undecene, complete with detailed experimental protocols and quantitative data to ensure its safe and effective use in a laboratory setting.

Safety and Hazard Information

Proper understanding and management of the hazards associated with 11-Bromo-1-undecene are paramount for ensuring laboratory safety. This section summarizes its key safety data, compiled from multiple safety data sheets (SDSs).

GHS Classification

11-Bromo-1-undecene is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of 11-Bromo-1-undecene is essential for its safe handling and for designing experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁Br | |

| Molecular Weight | 233.19 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Boiling Point | 149-150 °C at 35 mmHg | [2][3] |

| Density | 1.063 g/mL at 25 °C | [2][3] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index (n20/D) | 1.468 | [3] |

| Water Solubility | 0.2422 mg/L at 25 °C (estimated) | [2][4] |

| Stability | Stable under recommended storage conditions. | [1][3] |

| Incompatibilities | Strong oxidizing agents. | [1][3][4] |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn when handling 11-Bromo-1-undecene:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

-

Skin Protection:

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Check for leaks and impermeability before use.

-

Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, full-body protection may be necessary.

-

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response procedures.

-

After Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

-

After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation persists.[5]

-

After Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

In case of a spill, a structured response is crucial to mitigate hazards.

Caption: Workflow for responding to a spill of 11-Bromo-1-undecene.

Handling and Storage

Proper handling and storage practices are essential for maintaining the integrity of 11-Bromo-1-undecene and ensuring a safe laboratory environment.

Safe Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

The recommended storage temperature is under an inert gas (nitrogen or argon) at 2–8 °C.[1]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][3][4]

-

Keep away from heat, sparks, and open flames.

Experimental Protocols

11-Bromo-1-undecene is a versatile reagent in organic synthesis and materials science. This section provides detailed protocols for some of its key applications.

Synthesis of Brominated Polyethylene

11-Bromo-1-undecene can be copolymerized with ethylene (B1197577) using a metallocene catalyst to produce brominated polyethylene, a polymer that can be further functionalized.[5][6]

Materials:

-

rac-Et(H₄Ind)₂ZrCl₂ (catalyst)

-

Modified methylaluminoxane (B55162) (MMAO) or dried methylaluminoxane (dMAO) (cocatalyst)

-

11-Bromo-1-undecene

-

Ethylene gas

-

Toluene (B28343) (solvent)

-

Hydrochloric acid

Procedure:

-

In a glovebox, add a specific amount of the cocatalyst (MMAO or dMAO) and 11-Bromo-1-undecene to a glass reactor equipped with a magnetic stirrer.

-

Add a solution of the rac-Et(H₄Ind)₂ZrCl₂ catalyst in toluene to the reactor.

-

Seal the reactor and remove it from the glovebox.

-

Introduce ethylene gas into the reactor at a constant pressure.

-

Maintain the reaction at a constant temperature (e.g., 40 °C) with vigorous stirring for the desired reaction time.

-

Terminate the polymerization by adding acidic methanol (methanol with a small amount of hydrochloric acid).

-

Filter the resulting polymer and wash it with a large amount of methanol.

-

Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Note: The incorporation of 11-bromo-1-undecene can be controlled by adjusting the initial concentration of the comonomer and the type of cocatalyst used.[5][6]

Grignard Reagent Formation and Reaction

The primary bromide of 11-Bromo-1-undecene can be converted to a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.[1]

Materials:

-

11-Bromo-1-undecene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for activation)

-

An electrophile (e.g., a ketone or aldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Nitrogen or argon gas for inert atmosphere

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis of a Grignard reagent from 11-Bromo-1-undecene and its subsequent reaction.

Surface Functionalization: Formation of Self-Assembled Monolayers (SAMs) on Gold

The dual functionality of 11-Bromo-1-undecene allows for its use in surface modification. While its alkene group can be used for attachment to some surfaces, its derivative, 11-mercapto-1-undecene, formed by substitution of the bromide with a thiol, is commonly used for creating SAMs on gold surfaces. The terminal alkene then provides a site for further functionalization.

Materials:

-

Gold-coated substrate (e.g., silicon wafer or glass slide)

-

11-Mercapto-1-undecene (or a thiol-terminated derivative of 11-bromo-1-undecene)

-

Anhydrous ethanol (B145695)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Clean the gold substrate by sonicating in ethanol for 15 minutes.

-

Rinse with deionized water and dry under a stream of nitrogen.

-

Immerse the substrate in freshly prepared piranha solution for 10-15 minutes to remove organic contaminants and activate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse the substrate thoroughly with deionized water and dry with nitrogen.

-

-

SAM Formation:

-

Prepare a dilute solution (e.g., 1-5 mM) of the thiol in anhydrous ethanol.

-

Immerse the cleaned and dried gold substrate in the thiol solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bonded molecules.

-

Dry the substrate under a gentle stream of nitrogen.

-

Note: The quality of the SAM is highly dependent on the cleanliness of the substrate and the purity of the thiol and solvent.

Conclusion

11-Bromo-1-undecene is a valuable and versatile chemical for researchers in organic synthesis and materials science. Its dual functionality allows for a wide range of chemical transformations, making it a key building block for advanced materials and complex molecules. Adherence to the safety, handling, and storage guidelines outlined in this document is crucial for its safe and effective use. The provided experimental protocols offer a starting point for its application in various research endeavors, from polymer synthesis to surface engineering. As with any chemical reagent, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for successful and safe research outcomes.

References

An In-Depth Technical Guide to the GHS and Hazard Classification of 11-Bromo-1-undecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the specific hazard classifications for 11-Bromo-1-undecene. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who handle or utilize this chemical in their work. Understanding the associated hazards is paramount for ensuring laboratory safety, proper handling, and accurate risk assessment.

GHS Hazard Classification of 11-Bromo-1-undecene

11-Bromo-1-undecene is consistently classified under the GHS with the following hazards, based on aggregated data from multiple suppliers and regulatory databases.[1][2]

Hazard Identification Summary

| Hazard Class | Hazard Category | Signal Word | Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | GHS07 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | GHS07 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | GHS07 | H335: May cause respiratory irritation |

GHS Pictogram:

-

GHS07: Exclamation Mark [2]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in safety data sheets and includes measures for prevention, response, storage, and disposal. Key precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Data Presentation: GHS Classification Criteria

While specific experimental data for 11-Bromo-1-undecene is not publicly available, the following tables outline the quantitative criteria from the relevant OECD guidelines that are used to assign the GHS hazard classifications.

Table 1: GHS Criteria for Skin Irritation (Category 2) based on OECD Guideline 404

| Parameter | Criteria for Category 2 (Irritant) |

| Observation Period | Up to 14 days |

| Mean Score (Erythema/Eschar or Edema) | In at least 2 of 3 tested animals, a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema from gradings at 24, 48, and 72 hours after patch removal. |

| Inflammation Persistence | Inflammation that persists in at least 2 animals to the end of the observation period (14 days). This includes considering alopecia (limited area), hyperkeratosis, hyperplasia, and scaling. |

| Reversibility | The damage to the skin is reversible within the observation period. |

Table 2: GHS Criteria for Serious Eye Irritation (Category 2A) based on OECD Guideline 405

| Parameter | Criteria for Category 2A (Irritant) |

| Observation Period | Up to 21 days |

| Positive Response | In at least 2 of 3 tested animals, a positive response of: (i) corneal opacity ≥ 1, and/or (ii) iritis ≥ 1, and/or (iii) conjunctival redness ≥ 2, and/or (iv) conjunctival edema (chemosis) ≥ 2. |

| Scoring Timepoints | The mean scores are calculated following grading at 24, 48, and 72 hours after instillation of the test substance. |

| Reversibility | The effects are fully reversible within the 21-day observation period. |

Table 3: GHS Criteria for Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract Irritation)

| Parameter | Criteria for Category 3 (Respiratory Tract Irritation) |

| Primary Basis for Classification | Primarily based on reliable and good quality evidence from human experience. |

| Supporting Evidence | Animal studies can provide supporting evidence. Observations in animals may include signs of respiratory irritation such as dyspnea, rhinitis, and other respiratory-related clinical signs. |

| Effects | The effects are transient and reversible, impairing function for a short duration after exposure. Symptoms in humans include cough, pain, choking, and breathing difficulties. |

| Exclusion | This classification is for effects that are not more severely classified under other hazard classes (e.g., acute inhalation toxicity). |

Experimental Protocols

The GHS classifications for 11-Bromo-1-undecene are based on standardized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure that the data generated is reliable and reproducible.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Test Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit. The substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for a fixed period, usually 4 hours.

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application of Test Substance: 0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the prepared skin area. The patch is held in place with non-irritating tape.

-

Observation: After the 4-hour exposure period, the patch is removed, and the skin is gently cleansed. Dermal reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of the effects.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 (no effect) to 4 (severe effect).

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause serious eye damage or irritation.

-

Test Principle: A single dose of the test substance is applied to one eye of an experimental animal, again typically the albino rabbit. The untreated eye serves as a control.

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Application of Test Substance: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of any observed effects.

-

Scoring: Ocular lesions are scored for the cornea (opacity), iris, and conjunctivae (redness and chemosis) according to a standardized scoring system.

Assessment of Respiratory Tract Irritation (STOT SE Category 3)

There is no single specific OECD guideline that directly corresponds to the classification of STOT SE Category 3 for respiratory tract irritation. Instead, this classification is based on a weight of evidence approach.

-

Primary Evidence: The primary source of data for this classification is human experience, such as reports of sensory irritation from occupational or accidental exposure.

-

Supporting Animal Data: Data from animal studies, such as acute inhalation toxicity tests (e.g., OECD Guideline 403 or 436), can provide supporting evidence. Observations of clinical signs of respiratory irritation in animals during these studies, in the absence of more severe toxicity, can contribute to a Category 3 classification. These signs may include changes in breathing patterns, nasal discharge, or signs of respiratory distress.

Mandatory Visualizations

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for the GHS hazard classification of a chemical substance, emphasizing a tiered approach to data evaluation.

Caption: Tiered approach to GHS hazard classification.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. Always refer to the SDS provided by the supplier for complete and up-to-date safety information.

References

Methodological & Application

Application Notes and Protocols for the Use of 11-Bromo-1-undecene in Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecene is a valuable bifunctional molecule for organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This structure allows for the selective formation of an organometallic species, specifically the Grignard reagent undec-10-en-1-ylmagnesium bromide. This reagent is a powerful nucleophile, enabling the introduction of the undecenyl moiety into a wide range of molecules. The terminal double bond remains available for further functionalization, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and insect pheromones.

These application notes provide a comprehensive overview of the formation of undec-10-en-1-ylmagnesium bromide and its subsequent reactions with various electrophiles. Detailed protocols, key reaction parameters, and potential side reactions are discussed to facilitate its successful application in a research and development setting.

Key Reaction Parameters and Expected Data

The successful formation of undec-10-en-1-ylmagnesium bromide is contingent upon several critical parameters. The following tables summarize typical reaction conditions and expected outcomes based on general principles of Grignard reagent synthesis with long-chain alkyl halides.

Table 1: Grignard Reagent Formation from 11-Bromo-1-undecene

| Parameter | Value / Range | Notes |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O) | THF is generally preferred due to its higher boiling point and better solvating properties for the Grignard reagent. |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess of magnesium ensures the complete consumption of the alkyl bromide. |

| Activation Method | Iodine crystal, 1,2-dibromoethane (B42909), or mechanical stirring | Essential for removing the passivating magnesium oxide layer and initiating the reaction. |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to maintain control. |

| Reaction Time | 1 - 3 hours | Completion is typically indicated by the disappearance of the magnesium turnings. |

| Expected Yield | 80 - 95% | Yields can be affected by the purity of reagents and the strictness of anhydrous and anaerobic conditions. |

Table 2: Representative Reactions of Undec-10-en-1-ylmagnesium Bromide with Electrophiles

| Electrophile | Product Type | Typical Yield |

| Aldehydes (e.g., formaldehyde, acetaldehyde) | Primary or Secondary Alcohols | 70 - 90% |

| Ketones (e.g., acetone) | Tertiary Alcohols | 70 - 90% |

| Esters (e.g., ethyl acetate) | Tertiary Alcohols (after double addition) | 60 - 80% |

| Carbon Dioxide (CO₂) | Carboxylic Acids | 60 - 80% |

| Epoxides (e.g., ethylene (B1197577) oxide) | Primary Alcohols (chain extended) | 60 - 80% |

Experimental Protocols

Protocol 1: Formation of Undec-10-en-1-ylmagnesium Bromide

This protocol describes the synthesis of undec-10-en-1-ylmagnesium bromide from 11-bromo-1-undecene in anhydrous tetrahydrofuran (THF).

Materials:

-

11-Bromo-1-undecene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or equivalent inert atmosphere setup

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried by flame-drying under a stream of inert gas or by oven-drying at >120 °C overnight and assembled while hot under an inert atmosphere.

-

Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to the inert gas line, and a dropping funnel. The entire apparatus should be under a positive pressure of dry nitrogen or argon.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 11-bromo-1-undecene (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small portion of the 11-bromo-1-undecene solution from the dropping funnel to the activated magnesium turnings. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane can be used to initiate it.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining 11-bromo-1-undecene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting Grignard reagent will be a cloudy, grayish-brown solution.

-

Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.

Protocol 2: Reaction of Undec-10-en-1-ylmagnesium Bromide with an Aldehyde

This protocol details a general procedure for the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

-

Freshly prepared solution of undec-10-en-1-ylmagnesium bromide in THF

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (for extraction)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Addition of Grignard Reagent: Cool the aldehyde solution to 0 °C using an ice bath. Slowly add the solution of undec-10-en-1-ylmagnesium bromide (1.1 equivalents) dropwise from a dropping funnel or syringe.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.

Mandatory Visualizations

Caption: Experimental workflow for the formation of undec-10-en-1-ylmagnesium bromide.

Caption: Generalized reaction mechanism for the addition of undec-10-en-1-ylmagnesium bromide to an aldehyde.

Potential Side Reactions and Troubleshooting

-

Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted 11-bromo-1-undecene to form a C22 diene. To minimize this, the alkyl bromide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

-

Reaction with Protic Solvents: Grignard reagents are strong bases and will react with any protic solvents, including water from atmospheric moisture. This underscores the critical importance of using anhydrous solvents and maintaining a dry, inert atmosphere throughout the procedure.

-

Reaction with Oxygen: Exposure to oxygen can lead to the formation of hydroperoxides and subsequently alcohols after workup. Maintaining a positive pressure of an inert gas (nitrogen or argon) is crucial to prevent this side reaction.

-

Failure to Initiate: If the reaction does not start, it is likely due to a passivating layer of magnesium oxide on the magnesium turnings. In addition to the activation methods mentioned in the protocol, crushing the magnesium turnings with a dry glass rod in the flask can expose a fresh metal surface.

Applications in Synthesis

Undec-10-en-1-ylmagnesium bromide is a key intermediate in the synthesis of a variety of target molecules:

-